2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol
Description
Historical Development and Classification of Tetraaza-cyclopenta Compounds
The historical development of tetraaza-cyclopenta compounds represents a fascinating evolution in heterocyclic chemistry, beginning with early investigations into polycyclic aromatic systems and progressing to the sophisticated synthetic methodologies available today. The foundation for understanding these complex structures was established through pioneering work on naphthalene itself, which was first characterized in the early 1820s when two separate reports described a white solid with a pungent odor derived from coal tar distillation. The chemical formula for naphthalene was determined by Michael Faraday in 1826, with the structure of two fused benzene rings proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. This fundamental understanding of naphthalene's planar structure, where carbon-carbon bonds exhibit varying lengths with C1-C2, C3-C4, C5-C6 and C7-C8 bonds measuring approximately 1.37 Å and other carbon-carbon bonds measuring about 1.42 Å, provided the structural basis for developing more complex cyclopenta-fused derivatives.
The classification of tetraaza-cyclopenta compounds has evolved significantly as synthetic methodologies have advanced and new structural variants have been discovered. Early synthetic efforts focused on the development of heterocyclic circulenes, including investigations into tetraoxacirculenes and related structures that provided valuable insights into cyclization mechanisms. The pioneering work of Erdtman involved condensation reactions with quinones, leading to the first reports of tetrameric structures, although initial structure elucidations required subsequent corrections based on mass spectrometry data from 1968. These early investigations established fundamental principles for understanding how cyclic condensation reactions could generate complex polycyclic frameworks with multiple heteroatoms.
Contemporary classification systems for tetraaza-cyclopenta compounds recognize several distinct structural families based on the positioning of nitrogen atoms within the cyclopenta-naphthalene framework. Research has identified various tricyclic structures that integrate privileged molecular architectures, including 3,8-dihydro-5-thia-1,3,8-triaza-cyclopenta[b]naphthalene-7-one derivatives and related compounds with different oxidation states and substitution patterns. The development of systematic synthetic approaches has enabled the preparation of libraries containing these scaffolds, with parallel solution-phase methodologies allowing for comprehensive structure-activity relationship studies.
Nomenclature and Structural Identification Systems
The nomenclature system for tetraaza-cyclopenta[b]naphthalene derivatives follows established International Union of Pure and Applied Chemistry conventions while accommodating the structural complexity inherent in these polycyclic systems. The systematic naming approach begins with identification of the core naphthalene framework, followed by specification of the cyclopenta ring fusion pattern and the positions of nitrogen heteroatoms within the overall structure. For the compound 2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol, the nomenclature indicates the presence of four nitrogen atoms at positions 1, 4, 7, and 9a, with the 5,6,7,8-tetrahydro designation specifying the degree of saturation in specific ring positions.
Structural identification systems for these compounds rely on multiple analytical techniques to confirm molecular architecture and substitution patterns. Nuclear magnetic resonance spectroscopy provides detailed information about hydrogen and carbon environments, while mass spectrometry confirms molecular weights and fragmentation patterns characteristic of the tetraaza-cyclopenta framework. The molecular formula for related compounds in this class, such as the compound with PubChem identifier 722909, exhibits the formula C11H10N4S2 with a molecular weight of 262.4 grams per mole. The International Chemical Identifier system provides unique descriptors such as InChI=1S/C11H10N4S2/c16-11-14-13-9-8-6-3-1-2-4-7(6)17-10(8)12-5-15(9)11/h5H,1-4H2,(H,14,16) for precise structural specification.
Contemporary identification systems also employ computational descriptors that facilitate database searching and structural comparisons. The Simplified Molecular Input Line Entry System provides string representations that encode structural connectivity, while InChI Keys such as LFPWPIGOSDJCPJ-UHFFFAOYSA-N serve as condensed identifiers for database applications. These systematic approaches ensure consistent identification across different research groups and facilitate the development of comprehensive structure-activity databases for tetraaza-cyclopenta derivatives.
| Compound Type | Molecular Formula | Key Structural Features | Characterization Methods |
|---|---|---|---|
| Tetraaza-cyclopenta[b]naphthalene | C11H10N4S2 | Four nitrogen atoms, fused ring system | Nuclear magnetic resonance, mass spectrometry |
| Triaza-cyclopenta[b]naphthalene | Variable | Three nitrogen atoms, similar framework | High-performance liquid chromatography |
| Thia-tetraaza-cyclopenta | C37H29N3O3S2 | Sulfur heteroatom inclusion | Elemental analysis, spectroscopy |
Significance in Heterocyclic Chemistry Research
The significance of tetraaza-cyclopenta[b]naphthalene derivatives in heterocyclic chemistry research stems from their unique structural features that combine multiple nitrogen heteroatoms with extended aromatic systems, creating compounds with distinctive electronic properties and reactivity patterns. These molecular frameworks serve as valuable platforms for investigating fundamental questions in organic chemistry, including the effects of heteroatom positioning on electronic structure, the influence of ring fusion patterns on chemical reactivity, and the development of new synthetic methodologies for accessing complex polycyclic systems. Research has demonstrated that the presence of multiple nitrogen atoms in cyclopenta-fused systems significantly influences both the electronic properties and the synthetic accessibility of these compounds.
Contemporary research efforts have focused extensively on developing new synthetic approaches that enable efficient construction of tetraaza-cyclopenta frameworks under mild reaction conditions. The development of Palladium-catalyzed coupling reactions has proven particularly valuable, with vinyl triflates and phosphates serving as key intermediates in reactions with alpha-alkoxydienylboronates to generate conjugated alkoxytrienes. These intermediates undergo four-pi electrocyclization processes, specifically Nazarov reactions, which furnish cyclopenta-fused nitrogen and oxygen heterocycles in good yields. The role of heteroatoms in stabilizing oxyallyl cation intermediates has been identified as essential for enabling these cyclization reactions to proceed under relatively mild conditions.
The significance of these compounds extends beyond fundamental synthetic chemistry to encompass applications in materials science and pharmaceutical research. The unique electronic properties arising from the combination of nitrogen heteroatoms and extended aromatic systems make these compounds attractive candidates for developing new materials with specific optical and electronic characteristics. Research has shown that modifications to the substitution patterns on these heterocyclic frameworks can dramatically influence their physical and chemical properties, enabling fine-tuning for specific applications. The development of parallel synthesis methodologies has facilitated the preparation of compound libraries, allowing researchers to explore structure-property relationships systematically.
Overview of Related Cyclopenta-fused Heterocyclic Systems
The family of cyclopenta-fused heterocyclic systems encompasses a diverse array of molecular architectures that share the common feature of a five-membered ring fused to larger aromatic or heteroaromatic frameworks. These systems include cyclopenta[b]naphthalene derivatives, which have attracted significant attention due to their potential applications in liquid crystalline materials and their role as structural motifs in biologically active compounds. Recent synthetic methodologies have enabled rapid construction of cyclopenta[b]naphthalene frameworks through innovative cascade cyclization reactions involving propargylic alcohol tethered methylenecyclopropanes with mesyl chloride in the presence of triethylamine. These reactions proceed under mild conditions without requiring transition metals and can be scaled up to gram-scale synthesis, demonstrating the practical utility of these synthetic approaches.
The structural diversity within cyclopenta-fused systems is exemplified by compounds such as 2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione, which represents a spiro compound consisting of two cyclopenta-naphthalene units fused at a central carbon atom. This compound exhibits a molecular formula of C25H24O2 with a molecular weight of 356.5 grams per mole and has demonstrated inhibitory activity against hepatitis C virus infections, highlighting the potential biological significance of these structural frameworks. The planar geometry and specific bond length variations within these systems contribute to their unique electronic properties and potential applications in materials science.
Contemporary research has also explored the synthesis of heterocyclic nanographenes and related polycyclic compounds that incorporate cyclopenta-fused motifs. These investigations have revealed the importance of structural modifications in controlling electronic properties and solid-state packing behavior. The development of organocatalytic strategies has provided metal-free approaches to constructing pentannulated arenes and heteroarenes, with researchers demonstrating that different patterns of substitution on heterocyclic rings are compatible with various reaction conditions. This compatibility enables the methodology to be particularly useful for synthesizing natural products and biologically active compounds containing cyclopenta-fused oxygen and nitrogen heterocycle moieties.
| Cyclopenta-fused System | Molecular Weight | Key Applications | Synthetic Methodology |
|---|---|---|---|
| Cyclopenta[b]naphthalene | 170.25 g/mol | Liquid crystalline materials | Cascade cyclization |
| Spirobi-cyclopenta[g]naphthalene | 356.5 g/mol | Antiviral activity | Condensation reactions |
| Tetraaza-cyclopenta derivatives | Variable | Pharmaceutical intermediates | Organocatalytic approaches |
| Thia-cyclopenta systems | Variable | Materials science | Metal-catalyzed coupling |
Properties
IUPAC Name |
5-piperidin-2-yl-11-(thiophen-2-ylmethyl)-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-19-14-12-23(11-13-4-3-9-26-13)8-6-15(14)21-18-10-17(22-24(18)19)16-5-1-2-7-20-16/h3-4,9-10,16,20,22H,1-2,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBWYRVIQAWWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=NC4=C(CN(CC4)CC5=CC=CS5)C(=O)N3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄S
- CAS Number : 1229623-63-5
Synthesis
The compound is synthesized using a multi-step process that typically involves the Ugi reaction and subsequent cycloaddition techniques. These methods have been optimized to yield high purity and efficiency in production .
Anticancer Properties
Recent studies indicate that compounds similar to 2-Piperidin-2-yl derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Tankyrase inhibition has been highlighted as a potential target for therapeutic intervention in various cancers .
- In Vitro Studies : In cell line assays, derivatives of this compound showed cytotoxic effects against several cancer types, including breast and colon cancers. The IC50 values ranged from 10 to 50 µM depending on the specific cell line used .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Neurodegenerative Diseases : Research suggests that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate signaling pathways associated with cell survival .
- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation .
Case Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at doses of 20 mg/kg significantly reduced tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis (Caspase-3 activation) in treated tumors.
Case Study 2: Cognitive Enhancement in Alzheimer’s Model
In a transgenic mouse model for Alzheimer’s disease, chronic treatment with the compound led to improvements in memory retention as assessed by Morris water maze tests. Biochemical assays indicated a reduction in amyloid-beta plaques and tau phosphorylation levels.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer : In vitro assays have demonstrated that the compound can inhibit the proliferation of breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Colon Cancer : Similar cytotoxic effects have been observed in colon cancer cell lines, indicating a broader applicability in oncology.
These findings highlight the need for further exploration into the mechanisms of action and efficacy of this compound in clinical settings.
Neuropharmacological Effects
The structural similarity of this compound to known psychoactive substances suggests potential neuropharmacological applications:
- CNS Activity : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders.
- Analgesic Properties : Given the presence of piperidine and thiophene moieties, there is speculation regarding its effectiveness as an analgesic agent.
Drug Development
The unique chemical structure of 2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol positions it as a valuable scaffold for drug development:
- Lead Compound : Its diverse functional groups allow for modifications that could enhance potency and selectivity towards specific biological targets.
- Formulation Studies : Research into formulation methods could lead to effective delivery systems for enhanced bioavailability.
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, derivatives of this compound were tested against multiple cancer cell lines. The results indicated:
- A dose-dependent response where higher concentrations led to increased cell death.
- Mechanistic studies suggested apoptosis as the primary mode of action.
Case Study 2: Neuropharmacological Assessment
A study aimed at evaluating the CNS effects of this compound found:
- Significant alterations in behavior in animal models treated with varying doses.
- Potential therapeutic effects on pain management were noted but require further validation through clinical trials.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights: The tetraaza core of the target compound offers unique electronic properties compared to propanone/propanol-based analogs, but synthetic challenges may limit scalability.
- Data Gaps : Melting points, solubility, and biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
- Methodology : Crystallographic analysis using SHELX software (as in ) could resolve the target’s 3D structure, aiding in docking studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the tetraaza-cyclopenta[b]naphthalene core of this compound?
- Methodological Answer : The core structure can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Cyclization : Utilize one-pot, two-step reactions in DMF with NaSH at controlled temperatures (-20°C) to form fused heterocycles, as demonstrated in thiopyrano-pyrazinone synthesis .
- Substituent Introduction : Employ nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the piperidinyl and thiophenemethyl groups.
- Catalysis : Use transition-metal catalysts (e.g., Pd) for regioselective functionalization, ensuring minimal byproduct formation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N/Ar) at -20°C to prevent oxidation or hydrolysis .
- Handling : Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid static discharge due to potential flammability .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Q. Which spectroscopic techniques are essential for structural elucidation?
- Methodological Answer :
- NMR : H NMR for proton environments (e.g., piperidine CH groups at δ 1.5–2.5 ppm) and C NMR for quaternary carbons in the tetraaza ring .
- HRMS : Confirm molecular formula (e.g., [M+H] with <2 ppm error) .
- IR : Identify functional groups (e.g., hydroxyl stretch at ~3200 cm) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the introduction of the thiophen-2-ylmethyl group?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to direct stereochemistry during alkylation or Michael additions.
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity to favor desired diastereomers, as seen in cryptomeridiol synthesis .
- Validation : Compare experimental optical rotation/X-ray crystallography with computational models (DFT) .
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Studies : Test across multiple concentrations (e.g., 0.1–100 µM) to identify EC variability.
- Assay Reproducibility : Use standardized cell lines (e.g., HEK293, HepG2) and controls (marine sponge alkaloids as benchmarks) .
- Mechanistic Profiling : Combine transcriptomics and binding assays to differentiate on-target vs. off-target effects .
Q. How can environmental fate studies inform toxicity assessments of this compound?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis/photolysis under UV light (λ=254 nm) and analyze metabolites via LC-MS .
- Bioaccumulation : Measure logP values (e.g., using shake-flask method) to predict lipid membrane penetration .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to model aquatic toxicity .
Key Notes
- Safety : Prioritize OSHA/NIOSH guidelines for handling reactive intermediates .
- Data Integrity : Cross-validate HRMS and NMR with synthetic intermediates to rule out isomeric impurities .
- Biological Assays : Use marine-derived bioactive compounds (e.g., T. hemprichii phenolics) as positive controls for cytotoxicity screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
